molecular formula C8H11NO2 B1288675 2-(Propan-2-yloxy)pyridin-3-ol CAS No. 1231977-15-3

2-(Propan-2-yloxy)pyridin-3-ol

Cat. No.: B1288675
CAS No.: 1231977-15-3
M. Wt: 153.18 g/mol
InChI Key: AEKPFESCTCGDEA-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)pyridin-3-ol, also known as 2-isopropoxy-3-pyridinol, is a chemical compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pyridin-3-ol typically involves the reaction of pyridin-3-ol with isopropyl alcohol in the presence of a suitable catalyst. One common method is the O-alkylation of pyridin-3-ol using isopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of pyridine derivatives with different functional groups .

Scientific Research Applications

2-(Propan-2-yloxy)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yloxy)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)11-8-7(10)4-3-5-9-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKPFESCTCGDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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